molecular formula C17H17N3O5S B2998896 4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide CAS No. 941932-73-6

4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide

Cat. No.: B2998896
CAS No.: 941932-73-6
M. Wt: 375.4
InChI Key: NMPLYLRQGKXAKV-UHFFFAOYSA-N
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Description

4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide is an organic compound that features a benzamide core substituted with a 4-nitrophenyl group and a 1,1-dioxothiazinan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitro-substituted benzene derivative reacts with the benzamide intermediate.

    Formation of the 1,1-Dioxothiazinan-2-yl Moiety: This moiety can be synthesized by reacting a suitable thiol with an appropriate amine, followed by oxidation to form the dioxothiazinan ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxothiazinan-2-yl moiety.

    Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amine under suitable conditions.

    Substitution: The benzamide core can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Amino derivatives formed by the reduction of the nitro group.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 1,1-dioxothiazinan-2-yl moiety and the nitrophenyl group may play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Dioxothiazinan-2-yl)-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of a nitro group.

    4-(1,1-Dioxothiazinan-2-yl)-N-(4-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Biological Activity

The compound 4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article aims to explore its biological activity, including its mechanisms of action, toxicity profiles, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C13_{13}H12_{12}N2_{2}O3_{3}S
  • Molecular Weight: 270.31 g/mol
  • IUPAC Name: this compound

Research indicates that compounds similar to this compound often act as inhibitors of specific biological pathways. For instance, derivatives containing dioxothiazolidine moieties have been shown to inhibit the Hedgehog signaling pathway, which is crucial in developmental processes and cancer progression .

Antifungal Activity

A study evaluating various benzamide derivatives demonstrated that several compounds exhibited significant antifungal activity. Specifically, the compound showed promising results against Botrytis cinerea, with an effective concentration (EC50_{50}) of 14.44 μg/mL . Comparative studies highlighted that it outperformed traditional fungicides like pyraclostrobin in certain assays .

CompoundTarget FungusEC50_{50} (μg/mL)Comparison to Pyraclostrobin
This compoundBotrytis cinerea14.44Superior
PyraclostrobinBotrytis cinerea81.4Baseline

Toxicity Profile

The acute toxicity of the compound was assessed using zebrafish embryos, a common model for evaluating developmental toxicity. The compound exhibited a low toxicity level with an LC50_{50} of 20.58 mg/L, indicating a favorable safety profile for potential agricultural applications .

Case Study 1: In Vitro Efficacy Against Fungal Pathogens

In a controlled laboratory setting, the efficacy of this compound was tested against several fungal pathogens. The results indicated that the compound not only inhibited fungal growth but also demonstrated a rapid action mechanism compared to conventional antifungals.

Case Study 2: Safety Assessment in Aquatic Models

A safety assessment involving zebrafish embryos revealed that exposure to the compound at concentrations up to 20 mg/L did not result in significant developmental abnormalities. This suggests that the compound could be utilized in agricultural settings without severe ecological repercussions.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17(18-14-5-9-16(10-6-14)20(22)23)13-3-7-15(8-4-13)19-11-1-2-12-26(19,24)25/h3-10H,1-2,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPLYLRQGKXAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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